(S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
(S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (hereafter referred to as BBPCA) is a compound of interest for scientific research. It is a chiral molecule containing a pyrrolidine ring and a bromobenzyl group. This compound has been studied for its potential applications in organic synthesis and drug design. It is also used as a substrate for various enzymatic reactions and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Antioxidant and Anticholinergic Activities : Compounds similar to (S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid have been synthesized and tested for antioxidant and anticholinergic activities. These include various bromophenols and derivatives demonstrating significant radical scavenging and enzyme inhibition properties (Rezai et al., 2018).
Molecular Structure Analysis : Studies have been conducted on the molecular structure of related compounds, such as N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, examining their conformation and crystal structure (Rajalakshmi et al., 2013).
Cyclopropane-Annelated Azaoligoheterocycles : Research involving the synthesis of complex structures like cyclopropane-annelated azaoligoheterocycles from related cyclic amino acid amides showcases the versatility of these compounds in synthetic chemistry (Gensini & de Meijere, 2004).
Pharmaceutical Applications
Antilipidemic Agent Synthesis : Enantiomers of compounds structurally related to (S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid have been synthesized and evaluated as potential antilipidemic agents, indicating their therapeutic applications (Ohno et al., 1999).
Anti-Inflammatory Activities : Derivatives of pyrrolidin-2-ones, which are structurally related to the compound , have been synthesized and evaluated as anti-inflammatory agents, showing promise in this therapeutic area (Ikuta et al., 1987).
Inhibitor Synthesis : Research has been conducted on the synthesis of inhibitors, such as the N-Acetylglucosaminidase inhibitor, from derivatives of the compound, demonstrating its potential in developing therapeutic agents (Schumacher-Wandersleb et al., 1994).
properties
IUPAC Name |
(2S)-2-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBZPYAVUGRHS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426259 | |
Record name | 2-[(2-Bromophenyl)methyl]-1-(tert-butoxycarbonyl)-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
706806-73-7 | |
Record name | 2-[(2-Bromophenyl)methyl]-1-(tert-butoxycarbonyl)-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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